![molecular formula C9H12ClF2NO B1423504 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1334148-50-3](/img/structure/B1423504.png)
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride
Overview
Description
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(difluoromethoxy)benzene, which is obtained through the reaction of 2-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base.
Formation of Ethanamine Moiety: The next step involves the formation of the ethanamine moiety. This is achieved by reacting 2-(difluoromethoxy)benzene with ethylene oxide in the presence of a catalyst to form 2-[2-(difluoromethoxy)phenyl]ethanol.
Amination: The final step is the amination of 2-[2-(difluoromethoxy)phenyl]ethanol. This is typically done using ammonia or an amine source under reductive amination conditions to yield 2-[2-(difluoromethoxy)phenyl]ethan-1-amine.
Hydrochloride Salt Formation: The free base form of the amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, typically targeting the amine or aromatic ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 2-[2-(difluoromethoxy)phenyl]ethanoic acid.
Reduction: Formation of 2-[2-(difluoromethoxy)phenyl]ethanol.
Substitution: Formation of nitro, sulfo, or halo derivatives of the aromatic ring.
Scientific Research Applications
Scientific Research Applications
The compound's applications can be categorized into several key areas:
Medicinal Chemistry
- Therapeutic Potential : Research indicates that 2-[2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride may exhibit various pharmacological effects, including anti-inflammatory and antimicrobial properties. Its difluoromethoxy group enhances binding affinity to biological targets, potentially modulating several biochemical pathways .
Biological Studies
- Enzyme Interaction : The compound has been studied for its interactions with specific enzymes and receptors. For instance, it may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic benefits in diseases characterized by abnormal enzyme activity.
Industrial Applications
- Synthesis of Complex Molecules : It serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecular structures. This capability is particularly useful in the development of new materials and pharmaceuticals .
Case Study 1: Antitumor Activity
A study on structurally similar compounds demonstrated significant antitumor activity against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with tumor growth and proliferation, suggesting that this compound may possess similar effects.
Case Study 2: Anti-inflammatory Effects
Research focusing on compounds with difluoromethoxy groups indicated their ability to reduce inflammation by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests that our compound may also exhibit anti-inflammatory properties, warranting further investigation .
Case Study 3: Antimicrobial Properties
Compounds featuring difluoromethoxy groups have shown antimicrobial activity against a range of pathogens, including antibiotic-resistant strains. This highlights the potential for this compound to contribute to addressing antibiotic resistance challenges.
Structure-Activity Relationship (SAR)
The structure of this compound allows for significant interaction with biological targets due to its unique features:
- Chloro Group : Enhances lipophilicity and membrane permeability.
- Difluoromethoxy Group : Increases metabolic stability and influences binding affinity to targets.
Research indicates that modifications to these groups can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development .
Mechanism of Action
The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Methoxy)phenyl]ethan-1-amine hydrochloride
- 2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
- 2-[2-(Chloromethoxy)phenyl]ethan-1-amine hydrochloride
Comparison
Compared to its analogs, 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride exhibits unique properties due to the presence of the difluoromethoxy group. This group enhances its lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and materials science. The difluoromethoxy group also influences its reactivity and interaction with biological targets, providing distinct advantages over similar compounds.
Biological Activity
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluoromethoxy group, which is known to influence lipophilicity and biological activity.
The difluoromethoxy moiety enhances the compound's interaction with biological targets through increased lipophilicity and potential hydrogen bonding capabilities. Research indicates that compounds with similar structures can interact with various enzymes and receptors, impacting pathways related to inflammation, metabolism, and cell signaling.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding: It has the potential to bind to neurotransmitter receptors, influencing neurotransmission and related physiological responses.
Pharmacological Effects
Studies have demonstrated several pharmacological effects associated with this compound:
- Anti-inflammatory Activity: Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Antidiabetic Potential: Some derivatives exhibit inhibitory effects on Dipeptidyl Peptidase-4 (DPP-4), suggesting potential use in managing diabetes.
Case Studies
-
Inhibition of DPP-4:
A study on related compounds indicated that oral administration at doses of 3 mg/kg resulted in over 80% inhibition of DPP-4 activity within 24 hours, comparable to established drugs like omarigliptin . -
Enzyme Interaction Studies:
Research has shown that difluoromethoxy compounds can modulate enzyme activity through conformational changes and binding affinity adjustments. For instance, compounds with similar difluoromethoxy groups were effective in inhibiting ACC (acetyl-CoA carboxylase), which is crucial for fatty acid synthesis .
Data Tables
Properties
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-9(11)13-8-4-2-1-3-7(8)5-6-12;/h1-4,9H,5-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHUHNHPUCUQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)OC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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